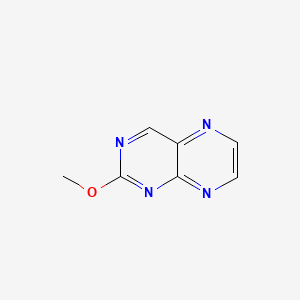
Pteridine, 2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteridine, 2-methoxy- is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of a pyrimidine ring fused to a pyrazine ring. These compounds are widely distributed in nature and play crucial roles in various biological processes, including enzyme cofactors and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pteridines, including 2-methoxy-pteridine, typically involves the condensation of 5,6-diaminopyrimidine with 1,2-dicarbonyl compounds. One common method is the Gabriel-Isay condensation, which involves the nucleophilic attack of the amino group on the carbonyl group . The reaction conditions often include the use of solvents like ethylene dichloride and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of pteridines involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like nitration, reduction, and purification to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Pteridine, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic reagents like amines or electrophilic reagents like halogens
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione, while reduction may produce tetrahydropteridine .
Aplicaciones Científicas De Investigación
Pteridine, 2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Functions as a cofactor in various enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of pteridine, 2-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may act as a cofactor for enzymes involved in redox reactions, facilitating the transfer of electrons. The compound’s structure allows it to participate in various biochemical processes, including the synthesis of nucleic acids and amino acids .
Comparación Con Compuestos Similares
Similar Compounds
Pterin: A closely related compound with similar structural features.
Tetrahydrobiopterin: Another pteridine derivative with important biological functions.
Folic Acid: A pteridine-based compound essential for DNA synthesis and repair .
Uniqueness
Pteridine, 2-methoxy- is unique due to its specific functional group (methoxy) at the 2-position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and interaction with biological targets, making it valuable for specialized applications .
Propiedades
Número CAS |
102170-44-5 |
|---|---|
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
2-methoxypteridine |
InChI |
InChI=1S/C7H6N4O/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
Clave InChI |
NIKKSNUDXYPTRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=NC=CN=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


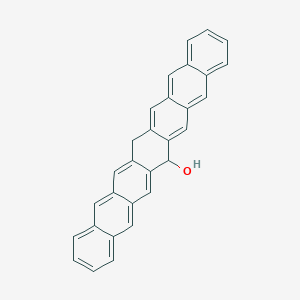
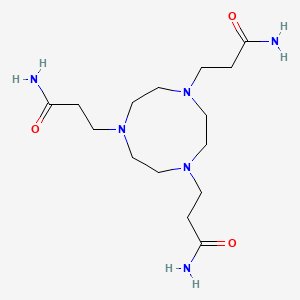
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)




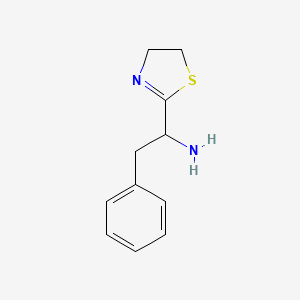
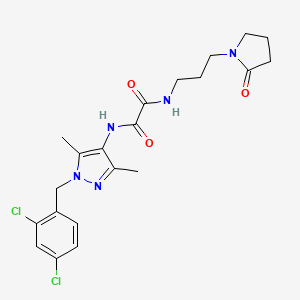
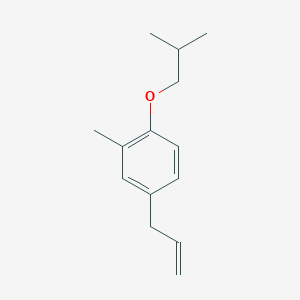
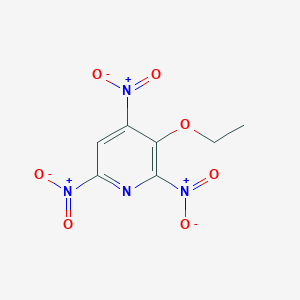
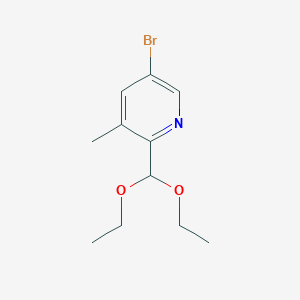
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
